molecular formula C14H9BrN2O2 B12308948 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid

2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B12308948
M. Wt: 317.14 g/mol
InChI Key: AOXAYONETOKCQO-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid is an organic compound with the molecular formula C14H9BrN2O2. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3H-benzo[d]imidazole-5-carboxylic acid
  • 2-(4-fluorophenyl)-3H-benzo[d]imidazole-5-carboxylic acid
  • 2-(4-methylphenyl)-3H-benzo[d]imidazole-5-carboxylic acid

Uniqueness

2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the bromine atom at the 4-position, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets .

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-(4-bromophenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C14H9BrN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)

InChI Key

AOXAYONETOKCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Br

Origin of Product

United States

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